2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromoindole.
Acylation: The 5-bromoindole is then acylated with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of indole-2,3-dione derivatives.
Reduction: Reduction can yield the corresponding amine.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-1H-indol-1-yl)-N-phenylacetamide
- 2-(5-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)propionamide
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of both the bromine atom on the indole ring and the dimethoxyphenyl group, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H17BrN2O3 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17BrN2O3/c1-23-16-6-4-14(10-17(16)24-2)20-18(22)11-21-8-7-12-9-13(19)3-5-15(12)21/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
QIKBDCXBSWROAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br)OC |
Origin of Product |
United States |
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